Tert-butyl 2-chloro-6-methoxyisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloro-6-methoxypyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-8(12)13-9(6-7)15-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEOHCSFQANVOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Tert Butyl 2 Chloro 6 Methoxyisonicotinate
Classical and Foundational Methodologies for Isonicotinate (B8489971) Ester Formation
Traditional approaches to synthesizing substituted isonicotinates like tert-butyl 2-chloro-6-methoxyisonicotinate rely on established, stepwise reactions. These methods focus on building the core pyridine (B92270) ring and then sequentially installing the required chloro, methoxy (B1213986), and tert-butyl ester functionalities.
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-6-methoxyisonicotinic acid. The introduction of the bulky tert-butyl group requires specific conditions due to the steric hindrance and the potential for side reactions like elimination.
Several methods are available for this transformation:
Acid-Catalyzed Esterification: This is a direct reaction between the carboxylic acid and a tert-butyl source, such as tert-butyl alcohol or isobutylene (B52900), in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction with isobutylene is often preferred as it proceeds under milder conditions and avoids the use of large excesses of alcohol. A patent for the synthesis of tert-butyl chloroacetate describes reacting chloroacetic acid with isobutylene gas in the presence of an acid ion-exchange resin, a method applicable to this synthesis. google.com
Reaction with Tert-butyl Chloride: 2-chloro-6-methoxyisonicotinic acid can be converted to its carboxylate salt (e.g., with sodium or potassium carbonate) and then reacted with tert-butyl chloride. This SN1-type reaction is facilitated by the stability of the intermediate tert-butyl carbocation. orgsyn.orgprepchem.com
Conversion to Acid Chloride: A common and highly effective method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloro-6-methoxyisonicotinoyl chloride is then treated with tert-butyl alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.
Table 1: Comparison of Esterification Methods
| Method | Reagents | Advantages | Disadvantages |
| Acid-Catalyzed | 2-chloro-6-methoxyisonicotinic acid, isobutylene, H₂SO₄ (cat.) | Uses readily available materials. | Requires strong acid, which may degrade sensitive substrates. |
| Alkyl Halide | Carboxylate salt, tert-butyl chloride | Milder conditions than direct acid catalysis. | Slower reaction rates; risk of elimination side reactions. |
| Acid Chloride | 2-chloro-6-methoxyisonicotinic acid, SOCl₂, tert-butanol, base | High yield and reactivity. | Requires an extra step and handling of corrosive reagents. |
The synthesis of the 2-chloro-6-methoxy-substituted pyridine core is a critical challenge. Pyridine is an electron-deficient heterocycle, making it resistant to electrophilic aromatic substitution. nih.govnih.gov Therefore, specialized strategies are required to introduce the chloro and methoxy groups at the desired positions.
A common starting point is 2,6-dichloropyridine, which can be carboxylated at the 4-position to give 2,6-dichloroisonicotinic acid. From this intermediate, selective nucleophilic aromatic substitution (SNAr) can be employed.
Selective Methoxylation: Reacting 2,6-dichloroisonicotinic acid with one equivalent of sodium methoxide (NaOMe) in a suitable solvent like methanol or dimethylformamide (DMF) can lead to the displacement of one chlorine atom. The methoxy group is introduced to yield 2-chloro-6-methoxyisonicotinic acid. The reaction's selectivity is governed by the electronic and steric environment of the pyridine ring.
Halogenation Strategies: Direct and selective halogenation of a pre-existing pyridine ring at the 2- and 6-positions is difficult. nih.govyoutube.com Alternative methods often involve building the pyridine ring from acyclic precursors where the substitution pattern is already set. However, if starting from a pyridine N-oxide, functionalization at the 2- and 6-positions becomes more feasible. The N-oxide activates the ring for both electrophilic and nucleophilic attack. For instance, treatment of pyridine N-oxide with phosphoryl chloride (POCl₃) can introduce chlorine atoms at the 2- and 4-positions. While not directly applicable for a 2,6-pattern, related methodologies exist for specific substitutions. More advanced methods use a ring-opening and closing strategy via Zincke imine intermediates to achieve regioselective halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.org
Advanced and Optimized Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, modularity, and sustainability. These principles have led to the development of advanced strategies for constructing complex molecules like this compound.
Divergent Synthesis: This approach is well-suited for creating a library of related compounds. A common intermediate, such as 2,6-dichloroisonicotinic acid tert-butyl ester, could be synthesized first. This intermediate can then be "diversified" by reacting it with various nucleophiles. For example, reaction with sodium methoxide would yield the target molecule, while reaction with other nucleophiles (e.g., amines, thiols) would produce a range of other 6-substituted-2-chloroisonicotinates.
Convergent Synthesis: In a convergent approach, different fragments of the molecule are prepared separately and then joined together in the final stages. For this particular target, a convergent strategy is less common due to the compact nature of the molecule. However, one could envision coupling a pre-formed pyridine ring fragment with the tert-butoxycarbonyl group via a late-stage esterification, as described in the classical methodologies.
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings, offering mild conditions and high functional group tolerance. youtube.com While direct chlorination and methoxylation are often achieved via nucleophilic substitution, palladium catalysis provides access to a broader range of derivatives and can be used to construct the isonicotinate core itself.
Carbonylation Reactions: A key method for synthesizing esters is palladium-catalyzed carbonylation. For example, starting with 2,6-dichloro-4-iodopyridine, one could perform a palladium-catalyzed carbonylation in the presence of tert-butyl alcohol. This would introduce the tert-butyl ester group at the 4-position. The remaining chloro groups could then be selectively substituted.
Cross-Coupling for Methoxy Group Introduction: Instead of direct SNAr with sodium methoxide, a methoxy group can be introduced using a palladium-catalyzed Buchwald-Hartwig amination-type reaction with methanol, although this is less common than using amines.
Isocyanide Insertion: Recent advances have utilized palladium-catalyzed isocyanide insertions as versatile methods for building nitrogen-containing functionalities, which can be precursors to amides and esters. nih.govnih.gov
Table 2: Application of Catalytic Methods
| Catalytic Reaction | Substrates | Purpose in Synthesis |
| Suzuki Coupling | Halopyridine, boronic acid | Introduction of C-C bonds (not directly for this target) |
| Buchwald-Hartwig | Halopyridine, alcohol/amine | Introduction of C-O or C-N bonds |
| Carbonylation | Halopyridine, CO, alcohol | Formation of the ester group directly on the ring |
The principles of green chemistry are increasingly influencing synthetic route design. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Atom Economy: An atom-economical synthesis maximizes the incorporation of all atoms from the reactants into the final product. illinois.edufigshare.commdpi.com For the synthesis of this compound, a highly atom-economical route would involve a cascade or one-pot reaction where the pyridine ring is formed and functionalized with minimal waste. nih.gov For example, a cycloaddition reaction to form the pyridine ring with the substituents already in place would be more atom-economical than a lengthy linear sequence with multiple substitution steps.
Sustainable Solvents and Reagents: Efforts are being made to replace hazardous solvents like dichloromethane (B109758) and DMF with greener alternatives. Research into using solvents like anisole or glycerol for related heterocyclic syntheses has shown promise. mdpi.com Furthermore, using catalytic amounts of reagents instead of stoichiometric ones (e.g., using a catalytic acid for esterification rather than a stoichiometric activating agent) reduces waste and environmental impact.
Process Optimization: Reducing the number of synthetic steps through one-pot procedures, minimizing purification steps by designing cleaner reactions, and using catalysts that can be recycled are all key aspects of developing a sustainable pathway.
Considerations for Scalability and Process Development
The transition from laboratory-scale synthesis to industrial production necessitates a thorough evaluation of the chemical process to ensure safety, efficiency, and cost-effectiveness. For this compound, this involves a multi-faceted approach encompassing large-scale preparation strategies, optimization of reaction parameters, and rigorous impurity control.
The industrial synthesis of this compound is not extensively detailed in publicly available literature, suggesting its role as a niche intermediate in the pharmaceutical or agrochemical industries. However, plausible large-scale synthetic routes can be devised based on established methodologies for the preparation of related substituted pyridine carboxylic acid esters.
A likely industrial synthesis would commence from a readily available pyridine precursor, such as 2-chloro-6-methoxyisonicotinic acid. The large-scale production of this acid intermediate could be achieved through multi-step sequences starting from simpler pyridine derivatives. One potential route involves the chlorination and subsequent methoxylation of a suitable pyridine substrate, followed by oxidation of a methyl group at the 4-position to a carboxylic acid.
The final step in the synthesis is the esterification of 2-chloro-6-methoxyisonicotinic acid with tert-butanol. Given the steric hindrance of the tert-butyl group and the presence of two substituents on the pyridine ring, direct esterification under acidic conditions may be challenging on a large scale. An alternative and more industrially feasible approach involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester, followed by reaction with tert-butanol or potassium tert-butoxide. The use of thionyl chloride or oxalyl chloride to form the acid chloride is a common industrial practice. mdpi.com
The choice of solvent is critical for large-scale operations, with considerations for reaction efficiency, product isolation, solvent recovery, and environmental impact. Solvents such as toluene, dichloromethane, or tetrahydrofuran (THF) are often employed in such transformations. mdpi.com
To maximize the yield and selectivity of this compound, a systematic optimization of reaction conditions is imperative. This process typically involves a Design of Experiments (DoE) approach to efficiently explore the impact of various parameters on the reaction outcome.
For the esterification step, key parameters to optimize include:
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. A balance must be struck between achieving a reasonable reaction time and minimizing degradation or side reactions.
Reaction Time: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time for maximizing product formation and minimizing the generation of impurities.
Reagent Stoichiometry: The molar ratio of the acid chloride (or activated ester) to the tert-butylating agent and any base used is a critical factor. An excess of the tert-butylating agent may be used to drive the reaction to completion, but this can increase costs and complicate purification.
Base: In the case of using an acid chloride, a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is typically required to neutralize the HCl generated. mdpi.com The choice and amount of base can affect the reaction rate and selectivity.
Catalyst: While not always necessary for the reaction of an acid chloride, certain esterification methods may benefit from a catalyst. For direct esterification, acid catalysts are common, though their effectiveness with sterically hindered alcohols can be limited. google.com
A hypothetical optimization study for the esterification of 2-chloro-6-methoxyisonicotinoyl chloride with potassium tert-butoxide is presented in the table below.
Table 1: Hypothetical Optimization of the Esterification Reaction
| Entry | Temperature (°C) | Time (h) | Molar Ratio (Acid Chloride:t-BuOK) | Solvent | Yield (%) |
| 1 | 0 | 4 | 1:1.1 | THF | 75 |
| 2 | 25 | 4 | 1:1.1 | THF | 85 |
| 3 | 50 | 2 | 1:1.1 | THF | 82 (with decomposition) |
| 4 | 25 | 8 | 1:1.1 | THF | 88 |
| 5 | 25 | 4 | 1:1.5 | THF | 92 |
| 6 | 25 | 4 | 1:1.1 | Toluene | 80 |
Based on this hypothetical data, the optimal conditions would likely involve running the reaction at room temperature (25°C) for an extended period or using a slight excess of the potassium tert-butoxide to achieve a high yield.
A thorough understanding of the impurity profile is essential for the development of a robust purification strategy and to meet the stringent purity requirements of the final product. Potential impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation of the product.
Potential Impurities:
Unreacted 2-chloro-6-methoxyisonicotinic acid: Incomplete esterification will result in the presence of the starting carboxylic acid.
Isobutene: Formed from the decomposition of the tert-butyl group under certain conditions, particularly at elevated temperatures or in the presence of strong acids.
Hydrolysis product: The tert-butyl ester can be susceptible to hydrolysis back to the carboxylic acid if exposed to acidic or basic aqueous conditions during workup.
Byproducts from the chlorinating agent: Residual impurities from the synthesis of the acid chloride may carry over.
Over-reaction products: If the pyridine ring has other reactive sites, there is a potential for side reactions.
Purification Strategies:
The choice of purification method depends on the physical properties of the product and the nature of the impurities.
Crystallization: If the product is a solid, crystallization is often the most effective and scalable method for achieving high purity. The selection of an appropriate solvent system is critical for successful crystallization.
Distillation: For liquid products, vacuum distillation can be an effective purification technique, provided the product is thermally stable.
Chromatography: While widely used in the laboratory, column chromatography is generally less practical for large-scale industrial production due to cost and solvent consumption. However, it may be used for the purification of high-value compounds or for the removal of particularly challenging impurities.
Extraction: Liquid-liquid extraction is a common workup procedure to remove water-soluble impurities, such as salts and the starting carboxylic acid. Careful control of pH during extraction is necessary to prevent hydrolysis of the ester.
An illustrative impurity profile for a hypothetical batch of this compound is provided below.
Table 2: Illustrative Impurity Profile
| Impurity | Structure | Potential Source | Typical Level (%) |
| 2-chloro-6-methoxyisonicotinic acid | Incomplete reaction/hydrolysis | < 1.0 | |
| Isobutene | Decomposition of tert-butyl ester | < 0.1 | |
| Unidentified byproduct A | - | Side reaction during chlorination | < 0.5 |
| Unidentified byproduct B | - | Dimerization or other side reactions | < 0.2 |
Effective process development for the synthesis of this compound hinges on a holistic approach that integrates scalable synthetic route design, meticulous reaction optimization, and a comprehensive understanding of impurity formation and removal. While specific literature on this compound is scarce, the application of established principles of chemical process development provides a clear framework for its potential industrial production.
Reactivity and Chemical Transformations of Tert Butyl 2 Chloro 6 Methoxyisonicotinate
Reactions Involving the Pyridine (B92270) Heterocycle
The pyridine ring, being an electron-deficient heterocycle, along with its substituents, provides several avenues for chemical modification.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the isonicotinate (B8489971) ester at the C4 position, renders the C2 and C6 positions particularly electrophilic. Consequently, the chlorine atom at the C2 position is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism.
This reaction typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing ester group. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Aryl halides with electron-withdrawing substituents are known to undergo this type of reaction. libretexts.org The reaction rate is influenced by the strength of the attacking nucleophile and the stability of the intermediate complex. nih.gov
Common nucleophiles used in SNAr reactions with 2-chloropyridine (B119429) derivatives include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Reagent Example | Product Type |
|---|---|---|
| Amine | Diethylamine | 2-(diethylamino)-6-methoxyisonicotinate derivative |
| Alcohol | Sodium Methoxide | 2,6-dimethoxyisonicotinate derivative |
| Thiol | Sodium Thiophenoxide | 2-(phenylthio)-6-methoxyisonicotinate derivative |
| Azole | Pyrazole | 2-(pyrazol-1-yl)-6-methoxyisonicotinate derivative |
In contrast to SNAr, electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored. The nitrogen atom's electron-withdrawing inductive effect deactivates the entire ring towards attack by electrophiles compared to benzene. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing its deactivating effect.
However, the directing effects of the existing substituents must be considered if a reaction were to occur.
Methoxy (B1213986) group (-OCH₃): An activating, ortho, para-directing group due to its +R (resonance) effect. It directs electrophiles to the C5 and C3 positions.
Chloro group (-Cl): A deactivating, ortho, para-directing group due to its -I (inductive) and +R effects. It also directs towards the C3 and C5 positions.
Tert-butoxycarbonyl group (-CO₂tBu): A deactivating, meta-directing group due to its -I and -R effects. It directs incoming groups to the C3 and C5 positions relative to its own position.
The chloro substituent at the C2 position serves as an excellent handle for metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for this purpose. libretexts.org
This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.ie The catalytic cycle generally proceeds through three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) complex.
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org
A wide variety of aryl, heteroaryl, vinyl, and alkyl groups can be introduced at the C2 position using this methodology, making it a highly versatile tool for elaborating the core structure.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | PPh₃, XPhos, SPhos |
| Boron Reagent | Phenylboronic acid, 4-tolylboronic acid, heteroarylboronic esters |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, Water mixtures |
The methoxy group at the C6 position can also be a site for chemical transformation, most commonly through ether cleavage (O-demethylation). This reaction converts the methoxy group into a hydroxyl group, yielding a pyridone derivative. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group can then participate in a range of further reactions, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.
Transformations of the Tert-butyl Ester Moiety
The tert-butyl ester is a common protecting group for carboxylic acids. organic-chemistry.org Its reactivity is distinct from that of the aromatic ring system.
Transesterification is the process of converting one ester into another. The tert-butyl ester of 2-chloro-6-methoxyisonicotinate can be converted to other esters (e.g., methyl or ethyl esters) or other functional groups. Due to the stability of the tert-butyl cation, these transformations are often facilitated under acidic conditions.
Alternatively, the tert-butyl ester can be converted into an acid chloride intermediate in situ. researchgate.net For instance, treatment with reagents like thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a SnCl₂ catalyst can generate the corresponding isonicotinoyl chloride. researchgate.netorganic-chemistry.org This highly reactive intermediate can then be treated with various alcohols or amines to afford a wide range of esters and amides in high yields under mild conditions. researchgate.net This two-step, one-pot procedure avoids the need to isolate the often-sensitive carboxylic acid.
Table 3: Reagents for Tert-butyl Ester Transformation
| Reagent(s) | Intermediate | Final Product |
|---|---|---|
| CH₃OH / H⁺ | Carboxylic Acid | Methyl Ester |
| SOCl₂ then R-OH | Acid Chloride | R-Ester |
| PCl₃ then R₂NH | Acid Chloride | R₂-Amide |
| α,α-dichlorodiphenylmethane / SnCl₂ then R-OH | Acid Chloride | R-Ester |
Carboxylic Acid Formation from Tert-butyl Esters
The tert-butyl ester group is a common protecting group for carboxylic acids. Its removal, to yield the free carboxylic acid, is a fundamental transformation. This deprotection is typically achieved under acidic conditions.
Detailed Research Findings: The cleavage of a tert-butyl ester proceeds through a mechanism that involves the formation of a stable tertiary carbocation (the tert-butyl cation). rsc.org Strong acids, such as trifluoroacetic acid (TFA), are commonly employed, often in a solvent like dichloromethane (B109758) (DCM). The reaction is usually rapid, often completing within an hour at room temperature. orgsyn.org
The general mechanism is as follows:
Protonation of the ester's carbonyl oxygen by the acid.
Cleavage of the carbon-oxygen bond to release the stable tert-butyl carbocation and the carboxylic acid.
The tert-butyl carbocation is then quenched, typically by forming isobutylene (B52900) gas.
Aqueous phosphoric acid has also been reported as a mild and selective reagent for the deprotection of tert-butyl esters. organic-chemistry.org This method offers an environmentally benign alternative to halogenated solvents and acids. organic-chemistry.org
Table 1: Conditions for Carboxylic Acid Formation
| Reagent | Solvent | Conditions | Outcome |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1 hour | High yield of the corresponding carboxylic acid. orgsyn.org |
| Aqueous Phosphoric Acid | - | Mild conditions | Selective deprotection, environmentally friendly. organic-chemistry.org |
Amidation and Other Carboxylic Acid Derivative Syntheses
While the tert-butyl ester can be first deprotected to the carboxylic acid and then converted to an amide, direct conversion methods are often more efficient.
Detailed Research Findings: A practical, one-pot synthesis for converting tert-butyl esters directly into amides has been developed. organic-chemistry.orgresearchgate.net This method involves the in-situ generation of an acid chloride intermediate. The reaction of the tert-butyl ester with a chlorinating agent like α,α-dichlorodiphenylmethane, catalyzed by Tin(II) chloride (SnCl₂), produces the acid chloride. organic-chemistry.orgresearchgate.net This reactive intermediate is not isolated but is immediately treated with a primary or secondary amine to furnish the desired amide in high yield. organic-chemistry.org
Alternatively, palladium-catalyzed amidation reactions provide a powerful method for forming C-N bonds. Research on the closely related tert-butyl 2-chloronicotinate has shown that it can be coupled directly with primary amides in a Pd-catalyzed process to form N-acylnicotinates. uantwerpen.beresearchgate.net This type of transformation, a variant of the Buchwald-Hartwig amidation, typically uses a palladium precatalyst and a specialized phosphine (B1218219) ligand. uantwerpen.be
Table 2: Synthetic Routes to Amides and Derivatives
| Starting Material | Reagents | Intermediate | Final Product |
|---|
Radical Reactions Involving the Tert-butyl Group
The tert-butyl group of the ester is generally stable and does not readily participate in radical reactions under typical synthetic conditions. However, the chemistry of related radical species, such as the tert-butoxyl radical, is well-documented.
Detailed Research Findings: The tert-butoxyl radical (t-BuO•) is commonly generated from precursors like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide. mdpi.comorganic-chemistry.orgosti.gov This radical is highly reactive and can participate in processes like hydrogen atom abstraction. libretexts.org For instance, the unimolecular decay rate constant of the tert-butoxyl radical in aqueous solution has been determined to be 1.4 x 10⁶ s⁻¹. osti.gov
Radical reactions initiated directly at the tert-butyl ester group of Tert-butyl 2-chloro-6-methoxyisonicotinate are not a common synthetic pathway. If a radical were to be formed on the tertiary carbon of the tert-butyl group, fragmentation to form a methyl radical and acetone (B3395972) would be a likely subsequent step, a process known as β-methyl scission. mdpi.com However, initiating such a radical selectively at the ester group in the presence of the more reactive pyridine ring system would be challenging.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes.
Elucidation of Nucleophilic Substitution Mechanisms (SN1, SN2 analogs)
The substitution of the chlorine atom on the pyridine ring is a key reaction. Given its position on an aromatic ring, the mechanism is distinct from the classical Sₙ1 and Sₙ2 pathways observed for alkyl halides. utexas.eduucsb.edu
Detailed Research Findings:
Sₙ2 Mechanism: A bimolecular nucleophilic substitution (Sₙ2) reaction is characterized by a single, concerted step where the nucleophile attacks as the leaving group departs. askthenerd.comlibretexts.org This mechanism requires "backside attack," which is geometrically impossible for a substituent on an aromatic ring like the pyridine in this compound. libretexts.org
Sₙ1 Mechanism: A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. rsc.orgucsb.eduyoutube.com The formation of an aryl cation on the pyridine ring is highly energetically unfavorable, making an Sₙ1 pathway extremely unlikely. ucsb.edu
Nucleophilic Aromatic Substitution (SₙAr): The actual mechanism for substitution at the 2-position of the pyridine ring is a Nucleophilic Aromatic Substitution (SₙAr). This is a two-step addition-elimination process:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen and the isonicotinate group helps to stabilize this anionic intermediate.
Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored.
This SₙAr mechanism is the dominant pathway for nucleophilic substitution on this and similar electron-deficient aromatic systems.
Understanding Catalytic Reaction Cycles and Intermediates
This compound is an ideal substrate for cross-coupling reactions, particularly those catalyzed by transition metals like palladium. These reactions proceed through well-defined catalytic cycles.
Detailed Research Findings: Based on studies of similar chloro-nicotinate esters in palladium-catalyzed amidation reactions, a general catalytic cycle can be proposed. uantwerpen.beresearchgate.net
The key steps and intermediates in a Buchwald-Hartwig amidation cycle are:
Oxidative Addition: A low-valent Palladium(0) complex, coordinated to phosphine ligands, reacts with the C-Cl bond of the substrate. This step forms a new, more stable Palladium(II) intermediate, where the palladium has inserted itself into the carbon-chlorine bond.
Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton from the amine, forming a palladium-amido complex.
Reductive Elimination: This is the product-forming step. The new C-N bond is formed as the amide product is eliminated from the palladium center. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle.
Each step involves distinct palladium intermediates whose structure and reactivity are influenced by the choice of ligands, base, and solvent. Understanding this cycle allows for the rational optimization of the reaction to achieve high yields and selectivity. uantwerpen.beresearchgate.net
Applications of Tert Butyl 2 Chloro 6 Methoxyisonicotinate As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the pyridine (B92270) ring allows this compound to be a valuable precursor in the synthesis of a wide range of complex organic molecules, from novel heterocyclic systems to pharmacologically active agents.
The chemical reactivity of tert-butyl 2-chloro-6-methoxyisonicotinate makes it an excellent starting material for generating highly substituted pyridine cores. The chlorine atom at the C2 position is the primary site for modification, most commonly through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, for instance, enables the formation of a carbon-carbon bond by coupling the chloropyridine with various organoboron compounds, such as aryl- or heteroarylboronic acids. organic-chemistry.org This method is exceptionally robust for creating biaryl and heteroaryl structures, which are common motifs in medicinal chemistry. The reaction is compatible with a wide array of functional groups and can be carried out under relatively mild conditions. nih.govmit.edu
Furthermore, the 2-chloropyridine (B119429) moiety can undergo directed ortho-metallation. This process allows for the introduction of substituents at the C3 position, adjacent to the chlorine. The resulting 2,3-disubstituted pyridine can then be elaborated further, with the chlorine atom acting as a leaving group for subsequent reactions or as a directing group for further functionalization. rsc.org These intermediates are valuable for the synthesis of fused polyheterocyclic systems, such as naphthyridines and aza-analogues of coumarins and xanthones, through intramolecular cyclization reactions. rsc.org
The pyridine scaffold is a privileged structure in drug discovery, and intermediates like this compound are instrumental in building novel therapeutic agents. A significant application is in the development of analogues for the anti-tuberculosis drug Bedaquiline. Bedaquiline, while effective, has limitations related to high lipophilicity and potential cardiac side effects. nih.gov To address this, researchers have synthesized analogues where the phenyl "B-ring" of Bedaquiline is replaced with various heterocycles, including pyridine, to modulate the drug's physicochemical properties. nih.gov
In the synthesis of these analogues, a key step involves the Suzuki coupling of a quinoline (B57606) boronic acid with a functionalized chloromethylpyridine, a derivative of the title compound's core structure. nih.gov This strategy allows for the systematic exploration of how different heterocyclic B-rings impact anti-mycobacterial activity and safety profiles. The goal is to create a second-generation drug with comparable potency but reduced lipophilicity and improved clearance rates. nih.gov
Below is a table summarizing the activity of selected Bedaquiline analogues where the phenyl B-ring was replaced with different heterocyclic systems.
| Compound | Heterocyclic B-Ring | Anti-Mtb Activity (MIC, μM) | Calculated logP |
|---|---|---|---|
| Bedaquiline (Reference) | Phenyl | 0.12 | 7.27 |
| Analogue 1 | 2-Furyl | 0.24 | 6.25 |
| Analogue 2 | 3-Furyl | 0.26 | 6.25 |
| Analogue 3 | 2-Thienyl | 0.25 | 6.67 |
| Analogue 4 | 4-Pyridyl | 0.12 | 5.43 |
| Analogue 5 | 3-Pyridyl | 0.24 | 5.43 |
Data adapted from research on Bedaquiline analogues. nih.gov The Minimum Inhibitory Concentration (MIC) is a measure of antibacterial potency, with lower values indicating higher activity.
Macrocycles are a class of molecules characterized by large rings (typically containing 12 or more atoms) that are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The synthesis of these large ring structures often requires specialized reagents to facilitate the crucial ring-closing step, known as macrolactonization.
Derivatives of 2-chloropyridine, such as 1-methyl-2-chloropyridinium iodide (Mukaiyama's reagent), serve as powerful activating agents for this purpose. nih.gov These reagents react with carboxylic acids to form a highly activated pyridyl ester intermediate. This intermediate then readily reacts with an alcohol at the other end of the linear precursor molecule, driving the formation of the large ester ring and releasing the pyridine derivative. While in this role the pyridine unit itself is not incorporated into the final macrocyclic backbone, its chemical properties are essential for catalyzing the cyclization. This demonstrates the utility of the 2-chloropyridine scaffold in the broader field of macrocycle synthesis.
Utility in the Development of Advanced Chemical Reagents and Ligands
Beyond its role as a precursor to complex molecules, the substituted pyridine framework of this compound is foundational for developing specialized chemical reagents and ligands. Pyridine-based structures are ubiquitous as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal centers.
The functional handles on the molecule, particularly the reactive chloro group, allow for its conversion into more elaborate ligand architectures. Through cross-coupling reactions, coordinating moieties such as phosphines, amines, or other N-heterocycles can be appended at the 2-position. This modular approach enables the systematic tuning of a ligand's steric and electronic properties to optimize the performance of a metal catalyst for a specific chemical transformation. For example, specifically labeled pyridine derivatives, such as 2,6-di-tert-butylpyridine-15N, have been synthesized for use as probes in nuclear magnetic resonance (NMR) studies to investigate interactions on the surfaces of solid acid catalysts. nih.gov This highlights the value of substituted pyridines as tools for fundamental chemical research.
Computational and Theoretical Studies on Tert Butyl 2 Chloro 6 Methoxyisonicotinate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like Tert-butyl 2-chloro-6-methoxyisonicotinate. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.
The electronic landscape of this compound is primarily dictated by the pyridine (B92270) ring, which is substituted with an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group. The tert-butyl ester group, while sterically significant, has a more localized electronic effect.
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in understanding a molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of this substituent. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electron-withdrawing chloro and carboxyl groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.
Electrostatic Potential Mapping: An electrostatic potential (ESP) map would visually represent the charge distribution. For this compound, regions of negative potential (red) are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ester groups, indicating their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting their electrophilic nature.
Calculated Electronic Properties: The following table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similarly substituted pyridines.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 2.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chloro group is displaced by a nucleophile.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 6-positions, which are further activated by the electron-withdrawing nature of the nitrogen atom and the chloro substituent. The methoxy group at the 6-position, being electron-donating, can influence the regioselectivity and rate of such reactions.
Modeling Nucleophilic Aromatic Substitution: A computational study of an SNAr reaction on this compound would involve:
Reactant and Product Optimization: The geometries of the starting material, the nucleophile, and the final product are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This structure represents the highest energy point along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are carried out to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency).
Energy Profile: The energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy and reaction enthalpy can be determined.
Hypothetical Reaction Profile Data for SNAr: The table below illustrates a hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu-).
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Nu- |
| Transition State | +15.2 | The highest energy point, where the C-Cl bond is partially broken and the C-Nu bond is partially formed. |
| Meisenheimer Complex | -5.8 | A stabilized intermediate where the nucleophile has added to the ring. |
| Products | -10.5 | The substituted product and the leaving chloride ion. |
Theoretical Predictions of Structure-Reactivity Relationships
Theoretical calculations can be used to establish relationships between the structure of a molecule and its reactivity. For a series of substituted pyridines, including analogs of this compound, computational chemistry can predict how different substituents will affect reaction rates and equilibria.
The reactivity of the pyridine ring in this compound is modulated by the interplay of the electronic effects of its substituents. The chloro group is an inductively electron-withdrawing and weakly deactivating group for electrophilic substitution, while being activating for nucleophilic substitution. The methoxy group is electron-donating through resonance and inductively electron-withdrawing. The tert-butyl ester group is primarily electron-withdrawing.
Quantitative Structure-Activity Relationships (QSAR): While not directly available for this specific compound, QSAR studies on substituted pyridines often correlate reactivity parameters (like reaction rate constants) with calculated electronic descriptors.
Key Electronic Descriptors and Their Predicted Influence:
| Descriptor | Influence on Reactivity |
| Hammett Constants (σ) | The positive σ value of the chloro group indicates its electron-withdrawing nature, which would increase the rate of nucleophilic substitution. The methoxy group's effect would be more complex, depending on its position. |
| Calculated Atomic Charges | A more positive charge on the carbon atom bonded to the chlorine would suggest a higher susceptibility to nucleophilic attack. |
| Frontier Orbital Energies | A lower LUMO energy generally correlates with a higher reactivity towards nucleophiles. |
Conformational Analysis and Molecular Dynamics Studies
The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. These methods provide insights into the molecule's preferred shapes and how it moves over time.
The key flexible bonds in this compound are the C-O bonds of the methoxy and tert-butyl ester groups. Rotation around these bonds can lead to different conformers.
Conformational Analysis: A systematic conformational search would involve rotating the dihedral angles associated with the methoxy and tert-butyl ester groups and calculating the energy of each resulting conformation. This would identify the low-energy conformers and the energy barriers between them. The bulky tert-butyl group is expected to have a significant impact on the preferred conformation due to steric hindrance.
Molecular Dynamics Simulations: MD simulations would provide a dynamic picture of the molecule's behavior in a given environment (e.g., in a solvent). An MD simulation would track the positions of all atoms over time, revealing the accessible conformations and the timescale of conformational changes. This can be particularly useful for understanding how the molecule might interact with other molecules, such as in a biological system or a reaction medium.
Illustrative Conformational Data: The following table presents hypothetical data from a conformational analysis, showing the relative energies of two possible conformers of this compound.
| Conformer | Dihedral Angle (C-C-O-C of ester) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A (Extended) | 180° | 0.0 | 75 |
| B (Folded) | 60° | 1.5 | 25 |
Future Research Directions for Tert Butyl 2 Chloro 6 Methoxyisonicotinate
Exploration of Novel Catalytic Transformations and C-H Functionalization
Future research into tert-butyl 2-chloro-6-methoxyisonicotinate is anticipated to delve into novel catalytic transformations to enhance its synthetic utility. A key area of interest is the development of innovative cross-coupling reactions that utilize the existing chloro- and methoxy- functionalities. Furthermore, the direct functionalization of the pyridine (B92270) ring and the tert-butyl group through C-H activation is a promising avenue for creating more complex molecular architectures.
Recent advancements have demonstrated the possibility of non-directed catalytic hydroxylation of sterically hindered primary C-H bonds, such as those found in a tert-butyl group. nih.govchemrxiv.org This has been achieved using highly electrophilic manganese catalysts that activate hydrogen peroxide. nih.gov Such methodologies could be adapted to introduce hydroxyl groups into the tert-butyl moiety of this compound, providing a new reactive handle for further derivatization. The exploration of various transition-metal catalysts, including but not limited to palladium, nickel, and copper, will be crucial in discovering new reaction pathways and expanding the range of accessible derivatives.
| Catalyst System | Potential Transformation | Significance |
| Manganese Catalysts | C-H hydroxylation of the tert-butyl group | Introduction of a new functional group at a previously inert position. |
| Palladium/Ligand Systems | Novel cross-coupling reactions at the chloro-position | Formation of new carbon-carbon and carbon-heteroatom bonds. |
| Nickel Catalysts | Reductive coupling reactions | Access to a wider range of substituted pyridine derivatives. |
Development of Chemo- and Regioselective Methodologies
A significant challenge and a direction for future research lies in the development of highly chemo- and regioselective methodologies for the reactions of this compound. The presence of multiple reactive sites—the chloro, methoxy (B1213986), and ester groups, as well as various C-H bonds—necessitates precise control over reaction conditions to achieve desired outcomes.
Future studies will likely focus on the design and application of sophisticated ligand and catalyst systems that can differentiate between these reactive sites. For instance, developing catalytic systems that selectively activate the C-H bond at a specific position on the pyridine ring while leaving the chloro and methoxy groups untouched would be a significant breakthrough. Additionally, exploring enzymatic catalysis could offer unparalleled selectivity for certain transformations.
Integration into Automated and High-Throughput Synthetic Platforms
To accelerate the discovery of new derivatives of this compound with potential applications in various fields, future research will likely involve the integration of its synthesis and derivatization into automated and high-throughput platforms. nih.govfrontiersin.orgfrontiersin.org These technologies enable the rapid screening of a wide array of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process and the generation of compound libraries. rug.nl
The development of robust and reliable protocols for the automated synthesis of derivatives from this starting material will be a key objective. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This will involve adapting existing synthetic methods to be compatible with robotic systems and developing analytical techniques for the rapid characterization of the resulting products. The ability to quickly synthesize and test a large number of compounds will be invaluable for identifying new molecules with desirable properties.
| Platform | Application | Potential Outcome |
| Automated Synthesis Modules | Rapid synthesis of derivatives | Accelerated discovery of new compounds. |
| High-Throughput Screening | Optimization of reaction conditions | Identification of optimal catalysts and reaction parameters. |
| Flow Chemistry | Continuous production and scale-up | Efficient and scalable synthesis of key intermediates. |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies. Future research is expected to employ advanced spectroscopic techniques to elucidate the intricate details of reaction pathways. In situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the formation of intermediates and transition states.
| Spectroscopic Technique | Information Gained | Impact on Research |
| In situ NMR Spectroscopy | Identification of reaction intermediates | Detailed understanding of reaction pathways. |
| In situ IR Spectroscopy | Monitoring of bond formation and breaking | Real-time tracking of reaction progress. |
| X-ray Crystallography | Determination of molecular structures | Unambiguous characterization of products and key intermediates. |
Q & A
Q. What are the critical safety protocols for handling tert-butyl derivatives in oxygen-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
